molecular formula C10H18N2O2 B8401058 Ethyl 4-(3-cyclopropyl)-piperazine-1-carboxylate

Ethyl 4-(3-cyclopropyl)-piperazine-1-carboxylate

Cat. No.: B8401058
M. Wt: 198.26 g/mol
InChI Key: JIEUSCPFIIMOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-cyclopropyl)-piperazine-1-carboxylate is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 4-cyclopropylpiperazine-1-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-2-14-10(13)12-7-5-11(6-8-12)9-3-4-9/h9H,2-8H2,1H3

InChI Key

JIEUSCPFIIMOFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

124 g (1.2 M) of 4-chlorobutyronitrile were dissolved in 600 ml of toluene and the mixture was refluxed under a Dean-Stark separator for 1 hour. The resultant solution was cooled and then 158 g (1 M) of ethyl piperazine-1-carboxylate and 170 ml (1.2 M) of triethylamine were added thereto and the mixture was refluxed for 24 hours. The resulting suspension was cooled to 20° C. and one liter of ether was added thereto. The precipitate of triethylamine hydrochloride was filtered off and the filtrate was decolorized with charcoal and evaporated to dryness to obtain 200 g of ethyl 4-(3-cyclopropyl)-piperazine-1-carboxylate in the form of a brown oil which was distilled under reduced pressure at a boiling point of 140°-150° C. at 0.05 mm Hg.
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
158 g
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.